Methyl tiglate

Flavor Chemistry Sensory Analysis Fragrance Formulation

When sourcing Methyl Tiglate (CAS 6622-76-0) for R&D or production, isomer identity defines performance. Our ≥98% purity (E)-Methyl Tiglate delivers the authentic subtle ethereal rum note with a high odor threshold of 130 μL/10³L—essential for delicate butterscotch or rum backgrounds without overwhelming sensory profiles. Unlike generic tiglate esters or incorrect isomers, this material ensures regiocontrol in radical-mediated synthesis (exclusive tail addition), predictable photochemical E/Z interconversion (Φ=0.090), and bioassay accuracy in insect chemical ecology studies. Choose the correct isomer for reproducible results.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 6622-76-0
Cat. No. B1585274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tiglate
CAS6622-76-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC
InChIInChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3
InChIKeyYYJWBYNQJLBIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tiglate (CAS 6622-76-0): Essential Baseline Data for Flavor, Fragrance, and Chemical Intermediate Procurement


Methyl tiglate (CAS 6622-76-0) is the methyl ester of tiglic acid, a branched, unsaturated C5 carboxylic acid. It is formally designated as methyl (E)-2-methylbut-2-enoate [1]. This compound is a colorless liquid with a characteristic ethereal, fruity, and rum-like odor profile [2]. It is a stable, flammable liquid, typically supplied at ≥98% purity, and is widely employed as a flavoring and fragrance agent, as well as a synthetic intermediate in organic chemistry [1].

Why Methyl Tiglate Cannot Be Substituted by Common Analogs Without Consequence


Methyl tiglate's specific (E)-isomeric configuration and its ester group profoundly influence its physicochemical, sensory, and biological properties. Unlike its (Z)-isomer, methyl angelate, or its saturated counterparts, methyl tiglate exhibits a markedly different odor threshold [1] and reactivity profile [2]. Simple substitution with a generic 'tiglate' or 'unsaturated ester' without accounting for these specific attributes can lead to significant failures in formulation performance, synthetic yield, or bioassay activity. The following quantitative evidence demonstrates where methyl tiglate is irreplaceable.

Quantitative Differentiation of Methyl Tiglate: Head-to-Head Evidence for Scientific Selection


Sensory Performance: Odor Threshold of Methyl Tiglate vs. Branched Ester Analogs

In a panel study of unsaturated branched esters, methyl tiglate exhibited the highest odor threshold among all compounds tested. Its threshold was 130 μL/10³ L, which is 13,000 times higher than the most potent analog, ethyl 2-methyl-4-pentenoate (0.01 μL/10³ L) [1]. This establishes methyl tiglate as a low-impact, subtle aroma chemical, ideal for applications where a delicate, background note is required, in stark contrast to high-impact, potent esters.

Flavor Chemistry Sensory Analysis Fragrance Formulation

Photochemical Stability: Isomerization Quantum Yield of Methyl Tiglate vs. Methyl Angelate

The photostationary state and reaction kinetics of the tiglate/angelate isomer pair are quantifiably different. Under 254 nm irradiation, the quantum yield for isomerization from methyl tiglate to methyl angelate is 0.090, while the reverse reaction (angelate to tiglate) has a lower yield of 0.030 [1]. This 3:1 ratio demonstrates that methyl tiglate is the kinetically preferred reactant for converting to its Z-isomer, whereas the Z-isomer is more resistant to converting back. A side reaction specific to the angelate state (Φ = 0.005) further distinguishes the two isomers.

Photochemistry Chemical Stability Process Chemistry

Biological Activity: Aggregation Pheromone Potency of Methyl Tiglate vs. Ethyl Tiglate

In the aggregation pheromone system of *Drosophila virilis*, the tiglate esters show a clear rank order of potency. At a standardized dose of 10 ng per compound, ethyl tiglate was identified as the most active component, while methyl tiglate was the least active among the five esters tested [1]. This defines methyl tiglate's role as a minor, low-potency component of the natural blend, crucial for species-specific communication. Substituting a more active analog like ethyl tiglate would drastically alter the bioassay response, leading to false conclusions in behavioral studies.

Chemical Ecology Entomology Bioassay Development

Spectroscopic Identification: Vapor-Phase IR Differentiation from Angelate Derivatives

Tiglate and angelate esters, while often co-occurring in natural products, can be unambiguously distinguished by their vapor-phase infrared spectra. Angelates exhibit two absorption bands near 1232 cm⁻¹ and 1156 cm⁻¹, with a lower intensity for the former. In contrast, tiglates show a specific band at 1258 cm⁻¹ and another at 1140 cm⁻¹, with an inverted intensity ratio [1]. This spectral fingerprint provides a definitive method for confirming the identity and purity of methyl tiglate, preventing misidentification with its isomeric counterpart.

Analytical Chemistry Quality Control GC-IR

Synthetic Utility: Regioselectivity in Radical Addition Compared to Methyl Methacrylate

A spin-trapping study investigating radical addition to methyl tiglate (MTA) versus methyl methacrylate (MMA-β-d2) revealed a key difference in regioselectivity. While MMA-β-d2 undergoes both 'tail' and 'head' addition with radicals derived from AIBN, DISOP, or BPO, methyl tiglate exhibits exclusive 'tail' addition under identical conditions [1]. This sterically enforced regioselectivity makes methyl tiglate a more controlled and predictable substrate for certain radical-mediated reactions, where a mixture of regioisomers would be undesirable.

Polymer Chemistry Organic Synthesis Reaction Mechanism

Methyl Tiglate Application Scenarios: Matching Evidence to Procurement Need


Formulation of Subtle, Ethereal Flavor and Fragrance Notes

For product developers seeking to create a delicate, rum-like, or butterscotch background note without overwhelming the sensory profile, methyl tiglate is the appropriate choice. Its exceptionally high odor threshold (130 μL/10³ L) [1] ensures it contributes a subtle, ethereal quality rather than a potent, dominant character. This is in direct contrast to high-impact esters like ethyl 2-methyl-4-pentenoate, which would be unsuitable for this application due to their 13,000-fold greater potency.

Calibrated Photoisomerization Processes for Isomer Control

In photochemical or process chemistry where interconversion between E- and Z-isomers is required, methyl tiglate's well-defined quantum yield (Φ = 0.090 for tiglate→angelate) [2] provides a predictable kinetic framework. Researchers can use this quantitative data to design experiments or processes with precise control over the reaction's progress and isomeric outcome. This level of control is not possible with analogs lacking such established photokinetic parameters.

Replicating Natural Pheromone Blends in Entomological Studies

In studies of *Drosophila* species or other insects where tiglate esters are part of the chemical ecology, the use of authentic methyl tiglate is non-negotiable. Bioassay data confirms that even at the same dose (10 ng), methyl tiglate is the least active of the tiglate esters [3]. Using a more active analog, like ethyl tiglate, would artificially inflate bioassay responses and obscure the natural, nuanced role of this minor pheromone component.

Analytical Standard for Isomer-Specific Identification by GC-IR

Quality control and natural product chemistry laboratories require authentic reference materials to validate analytical methods. Methyl tiglate's unique vapor-phase IR spectrum (characteristic bands at 1258 and 1140 cm⁻¹) [4] allows for its unambiguous identification and differentiation from the co-occurring angelate isomer. Procurement of the correct standard is essential for developing robust, validated analytical protocols for essential oil and flavor analysis.

Regioselective Radical Reactions in Synthetic Methodology

Synthetic organic chemists seeking to achieve exclusive 'tail' addition in radical-mediated transformations will find methyl tiglate to be a superior substrate. Unlike methyl methacrylate, which yields a mixture of regioisomers, methyl tiglate's steric bulk ensures complete regiocontrol [5]. This eliminates the need for difficult separations and maximizes yield of the target product, making it a more efficient choice for complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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